Patent-Claimed Structural Advantage: Methylthio + Chlorine Combination vs. Alkoxy or Alternative Halogen Pairings
U.S. Patent US4166852, which covers the piperazino-pyrimidine chemotype encompassing the target compound's core scaffold, explicitly states that compounds of general formula (I) in which R represents a methylthio group and X represents a chlorine atom are 'particularly advantageous' [1]. This patent-level claim establishes that within a series of compounds where R can be either methyl or methylthio, and X can be halogen or alkoxy (C₁–C₅), the methylthio/chlorine pairing is explicitly preferred over all other combinations including methylthio/alkoxy, methyl/chlorine, and methyl/alkoxy. The target compound embodies this preferred substitution pattern (2-methylsulfanyl at R-equivalent position, chlorine at X-equivalent position) and therefore maps directly onto the patent-designated optimal scaffold.
| Evidence Dimension | Patent-designated structural preference within a defined chemotype |
|---|---|
| Target Compound Data | Embodies the preferred combination: R = methylthio, X = chlorine (as hydrochloride salt) |
| Comparator Or Baseline | Alkoxy analogs (R = methylthio, X = OEt or OMe) and methyl analogs (R = methyl, X = Cl or alkoxy) within the same general formula |
| Quantified Difference | Qualitatively declared as 'particularly advantageous' in the patent; no quantitative ranking supplied |
| Conditions | Patent claim scope covering compounds of general formula (I) with specified R and X substituent permutations |
Why This Matters
Procurement decisions for building-block libraries should prioritize scaffolds explicitly validated as advantageous in primary patent disclosures, reducing the risk of investing in suboptimal analogs for hit-to-lead campaigns.
- [1] Loiseau, G. P. M. H.; Mattioda, G. D.; Millischer, R. J.; Obellianne, P. M. J. Piperazino-pyrimidines and their use as spasmolytic agents. U.S. Patent US4166852, issued September 4, 1979. Lines 134–136. View Source
